3'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride
CAS No.:
Cat. No.: VC13287069
Molecular Formula: C13H11ClF3N
Molecular Weight: 273.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11ClF3N |
|---|---|
| Molecular Weight | 273.68 g/mol |
| IUPAC Name | 2-[3-(trifluoromethyl)phenyl]aniline;hydrochloride |
| Standard InChI | InChI=1S/C13H10F3N.ClH/c14-13(15,16)10-5-3-4-9(8-10)11-6-1-2-7-12(11)17;/h1-8H,17H2;1H |
| Standard InChI Key | ZFWMQBKNSLEWSN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC(=CC=C2)C(F)(F)F)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of two benzene rings connected by a single covalent bond (biphenyl system). The trifluoromethyl (-CF₃) group occupies the 3' position on the first ring, while the amine (-NH₂) group is located at the 2 position on the second ring. The hydrochloride salt form stabilizes the amine via ionic interaction with the chloride ion .
Table 1: Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₁ClF₃N | |
| Molecular Weight | 273.68 g/mol | |
| CAS Number | 811842-42-9 | |
| IUPAC Name | 4-[3-(Trifluoromethyl)phenyl]aniline hydrochloride |
Synthesis and Purification
Synthetic Pathways
The synthesis of 3'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride involves multi-step reactions, leveraging methodologies from related trifluoromethyl biphenyl compounds .
Step 1: Grignard Reagent Formation
An isomeric mixture of halo-benzotrifluoride (e.g., 3-bromo-benzotrifluoride) reacts with magnesium in tetrahydrofuran (THF) under catalytic iodine to form a Grignard complex .
Step 2: Coupling with Electrophilic Partners
The Grignard reagent reacts with a protected aniline derivative (e.g., 2-nitrobenzene) in toluene using a transition metal catalyst (e.g., Fe(AcAc)₃) to form the biphenyl backbone .
Step 3: Reduction and Salt Formation
Catalytic hydrogenation reduces the nitro group to an amine, followed by treatment with hydrochloric acid to yield the hydrochloride salt.
Table 2: Synthesis Parameters
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Grignard Reaction Temp | 65–70°C | 92% |
| Catalyst Loading | 0.5 mol% Fe(AcAc)₃ | - |
| Hydrogenation Pressure | 50 psi H₂ | 88% |
Purification Strategies
Crystallization using cyclopentane or cyclohexane removes residual isomers, achieving >99% purity . High-performance liquid chromatography (HPLC) with a C18 column further isolates the target compound.
Applications in Pharmaceutical Research
Proteomics and Target Binding
The compound’s amine group facilitates hydrogen bonding with biological targets, while the trifluoromethyl group enhances membrane permeability. Studies on structural analogs demonstrate inhibitory activity against kinase enzymes involved in inflammatory pathways.
Agrochemical Intermediate
Comparative Analysis with Positional Isomers
Table 3: Isomer Comparison
| Property | 3'-CF₃-2-amine | 2'-CF₃-4-amine |
|---|---|---|
| Melting Point | 215–217°C (predicted) | 228–230°C |
| Solubility | Moderate in DMSO | Low in H₂O |
| Bioactivity | Kinase inhibition (inferred) | Proteomics applications |
The 3'-CF₃ isomer’s meta-substitution pattern may confer superior steric compatibility with enzymatic active sites compared to ortho or para analogs.
Future Research Directions
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